molecular formula C17H24N2O4 B176698 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate CAS No. 121370-60-3

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

Cat. No.: B176698
CAS No.: 121370-60-3
M. Wt: 320.4 g/mol
InChI Key: MCRCVCVGQNSZST-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRCVCVGQNSZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566992
Record name Benzyl tert-butyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121370-60-3
Record name Benzyl tert-butyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Applications of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate (CAS No. 121370-60-3) is a disubstituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure combines the pharmacologically significant piperazine scaffold with two distinct carbamate protecting groups, the benzyl (Cbz) and the tert-butoxycarbonyl (Boc) groups. This strategic placement of protecting groups allows for selective deprotection and further functionalization at either nitrogen atom, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, its spectroscopic characteristics, and its potential applications in the development of novel therapeutics.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of approved pharmaceutical agents, valued for its ability to impart favorable physicochemical properties.[3] Its presence can enhance aqueous solubility and bioavailability, and the two nitrogen atoms provide handles for introducing molecular diversity and modulating pharmacological activity. Piperazine-containing drugs have demonstrated a wide range of therapeutic effects, including antipsychotic, antihistaminic, and anti-infective properties.

The subject of this guide, this compound, is an exemplar of a strategically designed synthetic intermediate. The orthogonal protecting group strategy employed in this molecule is a cornerstone of modern organic synthesis, particularly in the construction of complex libraries of compounds for high-throughput screening. The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis, allowing for precise, stepwise elaboration of the piperazine core.

Molecular Structure and Physicochemical Properties

The core of this compound is a six-membered piperazine ring. One nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, and the other is protected by a tert-butoxycarbonyl (Boc) group.

PropertyValueSource
CAS Number 121370-60-3[1][2]
Molecular Formula C₁₇H₂₄N₂O₄[4]
Molecular Weight 320.38 g/mol [4]
IUPAC Name 1-O-benzyl 4-O-tert-butyl piperazine-1,4-dicarboxylate[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that leverages well-established protection chemistries. The following protocol is a robust and reliable method for its preparation, starting from piperazine.

Synthetic Workflow Overview

G Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate (Mono-Boc-piperazine) Piperazine->Boc_Piperazine Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM) Target 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate Boc_Piperazine->Target Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), DCM

Caption: Synthetic route to this compound.

Step 1: Mono-Boc Protection of Piperazine

The first crucial step is the selective protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate.

Protocol:

  • In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent to the cooled piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid.

Step 2: N-Benzylation of Mono-Boc-Piperazine

The second step involves the protection of the remaining secondary amine with a benzyl group using benzyl chloroformate.

Protocol:

  • Dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) and a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), in an anhydrous solvent like dichloromethane (DCM).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1 equivalent) to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for this compound is limited, the expected spectroscopic data can be reliably predicted based on the analysis of its constituent functional groups and structurally similar compounds.[3]

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the benzyl group, the tert-butyl group, and the piperazine ring.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (C₆H₅)7.25-7.40Multiplet5H
Benzyl CH₂~5.15Singlet2H
Piperazine ring protons3.40-3.60Multiplet8H
tert-Butyl (C(CH₃)₃)~1.45Singlet9H

Solvent: CDCl₃. These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (Boc C=O)~154
Carbonyl (Cbz C=O)~155
Phenyl (aromatic carbons)127-136
Benzyl CH₂~67
tert-Butyl C(CH₃)₃~80
Piperazine ring carbons43-45
tert-Butyl (CH₃)~28
Predicted IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O stretch (carbamate)1690-1710
C-H stretch (aromatic)3030-3100
C-H stretch (aliphatic)2850-3000
C-O stretch1250-1350
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M+H]⁺321.18
[M+Na]⁺343.16

Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structure makes it a highly valuable intermediate in the synthesis of potential drug candidates. The strategic placement of orthogonal protecting groups allows for the selective introduction of various substituents at either nitrogen atom of the piperazine core.

A Versatile Scaffold for Library Synthesis

The primary application of this compound is in the combinatorial synthesis of libraries of piperazine derivatives. By selectively removing either the Boc or the Cbz group, medicinal chemists can introduce a wide array of functional groups, leading to the rapid generation of diverse molecules for screening against various biological targets.

G Start 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate Deprotect_Boc Boc Deprotection (Acidic conditions) Start->Deprotect_Boc Deprotect_Cbz Cbz Deprotection (Hydrogenolysis) Start->Deprotect_Cbz Product_A N-Benzoyl-piperazine Intermediate Deprotect_Boc->Product_A Product_B N-Boc-piperazine Intermediate Deprotect_Cbz->Product_B Library Diverse Library of Piperazine Derivatives Product_A->Library Further Functionalization Product_B->Library Further Functionalization

Caption: Orthogonal deprotection and functionalization workflow.

Potential Therapeutic Areas

Given the prevalence of the piperazine motif in centrally active agents, derivatives of this compound could be explored for their potential in treating central nervous system (CNS) disorders. Furthermore, the ability to introduce diverse functionalities opens up possibilities in areas such as oncology, infectious diseases, and metabolic disorders.

Conclusion

This compound is a strategically designed and highly versatile building block in modern medicinal chemistry. Its key feature lies in the orthogonal protection of the two piperazine nitrogens, which provides chemists with precise control over the synthetic route towards complex target molecules. While this guide provides a robust framework for its synthesis and characterization based on established chemical principles, further experimental validation of its properties and exploration of its biological activities are warranted to fully unlock its potential in the development of next-generation therapeutics.

References

[6] Smolecule. 4-benzyl 1-(tert-butyl) (R)-2-isopropylpiperazine-1,4-dicarboxylate. Smolecule. [5] Fluorochem. This compound. Fluorochem. [1] Alchem Pharmtech. CAS 121370-60-3 | this compound. Alchem Pharmtech. [4] ChemSrc. 121370-60-3(O1-benzyl O4-tert-butyl piperazine-1,4-dicarboxylate). ChemSrc. [3] Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [7] PubChem. 1-(4-(tert-Butyl)benzyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine (S)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. [8] MySkinRecipes. tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. MySkinRecipes. [9] Shaanxi Feilinuo Technology Co., Ltd. Product Information AK009XNJ. [2] Guidechem. N-BOC-Piperazine 57260-71-6 wiki. Guidechem. [10] Guidechem. How to Prepare BENZYL 1-PIPERAZINECARBOXYLATE? - FAQ. Guidechem. [11] CymitQuimica. tert-Butyl 4-benzylpiperazine-1-carboxylate. CymitQuimica. [12] Sigma-Aldrich. 1-(4-tert-Butylbenzyl)piperazine 97%. Sigma-Aldrich. [13] Chemchart. tert-Butyl 4-benzylpiperazine-1-carboxylate (57260-70-5). Chemchart. [14] ChemScene. 1-Benzyl 4-(tert-butyl) 2-vinylpiperazine-1,4-dicarboxylate. ChemScene. [15] ChemSrc. CAS#:1257300-31-4 | 1-benzyl 4-tert-butyl 2-phenylpiperazine-1,4-dicarboxylate. ChemSrc.

Sources

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a key organic intermediate characterized by a piperazine core functionalized with two distinct carbamate protecting groups: a benzyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it an exceptionally valuable building block in medicinal chemistry and drug discovery. The presence of these orthogonal protecting groups allows for selective deprotection and subsequent derivatization at either nitrogen atom, providing a strategic advantage in the synthesis of complex molecules and chemical libraries. This guide offers a comprehensive technical overview of its molecular properties, a detailed synthetic protocol with mechanistic insights, its applications as a versatile scaffold, and essential safety information for laboratory professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis. The molecular weight, formula, and spectroscopic characteristics define its identity and behavior in chemical reactions.

Core Molecular Properties

A summary of the essential physicochemical properties is presented below.

PropertyValue
Molecular Weight 320.39 g/mol
Molecular Formula C₁₇H₂₄N₂O₄
IUPAC Name 1-benzyl 4-(tert-butyl) piperazine-1,4-dicarboxylate
CAS Number 121370-60-3
Appearance Typically a solid
Chemical Structure

The structure features a central piperazine ring with a benzyl carbamate at the N1 position and a tert-butyl carbamate at the N4 position.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data
SpectroscopyAssignmentPredicted Chemical Shift / FrequencyMultiplicity
¹H NMR Phenyl Protons (C₆H₅)~7.30-7.40 ppmMultiplet
Benzyl CH₂ (CH₂-Ph)~5.15 ppmSinglet
Piperazine Ring Protons~3.40-3.60 ppmMultiplets
tert-Butyl Protons (C(CH₃)₃)~1.48 ppmSinglet
¹³C NMR Carbonyl Carbons (C=O)~154-156 ppm-
Aromatic Carbons (C₆H₅)~127-137 ppm-
tert-Butyl Quaternary C~80 ppm-
Benzyl CH₂~67 ppm-
Piperazine Ring Carbons~43-45 ppm-
tert-Butyl Methyl Carbons~28 ppm-
IR C=O Stretching (Carbamate)~1690-1710 cm⁻¹Strong
C-O Stretching~1240 cm⁻¹, ~1160 cm⁻¹Strong
Aromatic C-H Stretching~3030-3100 cm⁻¹Medium
Aliphatic C-H Stretching~2850-2980 cm⁻¹Medium

Synthesis and Mechanistic Insights

The synthesis of

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Deprotection of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the deprotection of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate. This molecule is a common intermediate in medicinal chemistry and drug development, valued for its differentially protected piperazine core. The selective removal of either the benzyloxycarbonyl (Cbz or Z) or the tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of many pharmaceutical agents. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers in navigating the complexities of these deprotection reactions.

The key to successfully utilizing this intermediate lies in the orthogonal nature of the Boc and Cbz protecting groups. The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis. This orthogonality allows for the selective deprotection of one amine while the other remains protected, a crucial strategy in multi-step syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Selective Boc Deprotection (Removal of the tert-butyl carbamate)

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. What should I do?

A1: Incomplete deprotection is a common issue. Here are several factors and solutions to consider:

  • Insufficient Acid: The stoichiometry of the acid may be too low. While a 20-50% (v/v) solution of TFA in a solvent like dichloromethane (DCM) is standard, for some substrates, increasing the concentration or the equivalents of TFA may be necessary to drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extend the reaction time.

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique physicochemical properties, such as the ability to form multiple hydrogen bonds and modulate acid-base balance, make it a valuable component in drug design.[1] The compound 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate serves as a versatile intermediate, combining the lipophilic benzyl group with a tert-butoxycarbonyl (Boc) protecting group, which allows for selective functionalization at the second nitrogen atom.

This guide provides an in-depth spectroscopic comparison of the parent compound and several illustrative derivatives. As researchers in drug development, a comprehensive understanding of how structural modifications impact spectroscopic signatures is paramount for unambiguous compound identification, purity assessment, and quality control. We will explore the causality behind our experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, offering precise information about the chemical environment of ¹H and ¹³C nuclei.[2] For piperazine derivatives, NMR is indispensable for confirming the substitution pattern, assessing conformational dynamics, and identifying stereoisomers.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol ensures high-quality, reproducible NMR data. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving complex spin systems often present in these molecules.

  • Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good starting point for these compounds due to their generally good solubility.

  • Instrument Calibration : Before analysis, ensure the spectrometer is properly shimmed to achieve optimal magnetic field homogeneity. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.[2]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) and perform phase and baseline corrections.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Calibration & Shimming C->D E Acquire ¹H Spectrum (16-32 scans) D->E F Acquire ¹³C Spectrum (>1024 scans) D->F G Fourier Transform & Phasing E->G F->G H Chemical Shift Referencing G->H I Integration & Peak Assignment H->I J Structural Elucidation I->J

Fig. 1: Generalized workflow for NMR spectroscopic analysis.
Spectroscopic Data & Interpretation

Let's analyze the parent compound, This compound (Compound 1) , and compare it with derivatives bearing an electron-donating group (EDG) like methoxy (Compound 2 ) and an electron-withdrawing group (EWG) like nitro (Compound 3 ) on the para-position of the benzyl ring.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundAr-H (benzyl)-CH₂- (benzyl)Piperazine Ring -H-C(CH₃)₃ (Boc)Ar-Substituent
1 (Parent) ~7.30 (m, 5H)~3.55 (s, 2H)~3.45 (m, 4H), ~2.40 (m, 4H)~1.47 (s, 9H)-
2 (p-OCH₃) ~7.25 (d, 2H), ~6.88 (d, 2H)~3.50 (s, 2H)~3.45 (m, 4H), ~2.38 (m, 4H)~1.47 (s, 9H)~3.80 (s, 3H)
3 (p-NO₂) ~8.20 (d, 2H), ~7.45 (d, 2H)~3.65 (s, 2H)~3.48 (m, 4H), ~2.45 (m, 4H)~1.47 (s, 9H)-
  • Interpretation :

    • Parent (1) : The ¹H NMR shows the expected signals: a multiplet for the five aromatic protons of the unsubstituted benzyl group, a singlet for the benzylic methylene protons, two sets of multiplets for the non-equivalent piperazine protons, and a sharp singlet for the nine equivalent tert-butyl protons.[4]

    • p-OCH₃ Derivative (2) : The electron-donating methoxy group shields the aromatic protons, causing an upfield shift, particularly for the ortho-protons, which now appear as a distinct doublet around 6.88 ppm. The benzylic protons are slightly shielded (shifted upfield).

    • p-NO₂ Derivative (3) : The strongly electron-withdrawing nitro group deshields the aromatic protons, resulting in a significant downfield shift. The benzylic protons are also deshielded and shift downfield to ~3.65 ppm. The effect on the distant piperazine and Boc protons is minimal.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundAr-C (benzyl)-CH₂- (benzyl)Piperazine Ring -CC=O (Boc)-C(CH₃)₃ (Boc)Ar-Substituent
1 (Parent) ~137.0, 128.5, 128.3, 127.2~54.1~44.0, ~50.0~154.8~80.0, ~28.4-
2 (p-OCH₃) ~159.0, ~129.5, ~129.0, ~114.0~53.5~44.0, ~50.0~154.8~80.0, ~28.4~55.2
3 (p-NO₂) ~147.5, ~145.0, ~129.0, ~124.0~53.0~44.0, ~50.0~154.8~80.0, ~28.4-
  • Interpretation :

    • The Boc carbonyl (C=O) and the quaternary and methyl carbons of the tert-butyl group are largely unaffected by substitution on the benzyl ring, serving as reliable internal markers.[5]

    • The chemical shifts of the aromatic and benzylic carbons are highly sensitive to the electronic nature of the para-substituent, providing clear evidence of successful derivatization.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering definitive confirmation of the chemical formula.[6][7]

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for these moderately polar and non-volatile compounds, typically yielding the protonated molecular ion [M+H]⁺.

  • Sample Preparation : Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup : Use an ESI source in positive ion mode. Optimize source parameters like capillary voltage (e.g., 3.5-4.0 kV), nebulizer gas pressure, and drying gas flow rate to achieve a stable spray and maximum ion signal.[7]

  • Mass Analysis : Acquire spectra over a relevant mass range (e.g., m/z 100-500). For HRMS, use a TOF or Orbitrap analyzer. For fragmentation studies (MS/MS), isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).[7]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~0.1 mg/mL) B Infuse into ESI Source (Positive Mode) A->B C Optimize Source Parameters B->C D Acquire Full Scan MS (e.g., m/z 100-500) C->D E Optional: Isolate [M+H]⁺ & Acquire MS/MS D->E H Analyze Fragmentation Pattern E->H F Identify [M+H]⁺ Ion G Confirm Molecular Weight F->G I Confirm Structure G->I H->I

Fig. 2: Standard workflow for ESI-MS analysis.
Spectroscopic Data & Interpretation

The primary fragmentation pathway for N-benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 or a substituted equivalent.[8][9] The loss of the tert-butyl group from the Boc moiety is also a characteristic fragmentation.

Table 3: Comparative Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated MWObserved [M+H]⁺Key Fragment Ions (m/z)
1 (Parent) C₁₉H₂₈N₂O₂320.44321.2291 (C₇H₇⁺), 265 ([M-tBu+H]⁺), 221 ([M-Boc+H]⁺)
2 (p-OCH₃) C₂₀H₃₀N₂O₃350.46351.24121 (CH₃OC₇H₆⁺), 295 ([M-tBu+H]⁺), 251 ([M-Boc+H]⁺)
3 (p-NO₂) C₁₉H₂₇N₃O₄365.44366.21136 (NO₂C₇H₆⁺), 309 ([M-tBu+H]⁺), 266 ([M-Boc+H]⁺)
  • Interpretation :

    • The observed [M+H]⁺ ion for each compound confirms its molecular weight.

    • The key fragment ion shifts according to the substituent on the benzyl ring (m/z 91 for H, 121 for OCH₃, 136 for NO₂). This provides definitive evidence for the identity of the substituent and its location on the benzyl moiety. The consistent losses corresponding to the tert-butyl and full Boc groups confirm the other end of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compounds, it is particularly useful for confirming the presence of the carbonyl group of the Boc protector and observing changes in the aromatic region upon substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.

  • Background Scan : With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition : Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands and assign them to specific functional groups.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Small Amount of Sample B->C D Acquire Sample Spectrum (16-32 Scans) C->D E Identify & Assign Characteristic Peaks D->E F Confirm Functional Groups E->F

Fig. 3: A simple workflow for ATR-FTIR analysis.
Spectroscopic Data & Interpretation

Table 4: Comparative FTIR Data (cm⁻¹)

CompoundC=O Stretch (Urethane)C-H Stretch (Aromatic/Aliphatic)C-N StretchAr-H Bending (Substitution)Substituent-Specific
1 (Parent) ~1695~3030, ~2970~1170~740, ~700 (Monosubst.)-
2 (p-OCH₃) ~1695~3020, ~2970~1170, ~1245 (Ar-O)~830 (p-Disubst.)C-O stretch at ~1245
3 (p-NO₂) ~1695~3050, ~2970~1170~850 (p-Disubst.)N-O asym/sym stretch at ~1520 & ~1345
  • Interpretation :

    • The strong absorption band around 1695 cm⁻¹ is the most prominent feature in all spectra, characteristic of the urethane C=O stretch from the Boc group.[10] Its presence is a key confirmation of the structure.

    • The C-H stretching region confirms the presence of both aromatic (~3020-3050 cm⁻¹) and aliphatic (~2970 cm⁻¹) hydrogens.

    • The out-of-plane (oop) C-H bending bands in the 700-850 cm⁻¹ region are diagnostic for the aromatic substitution pattern.[11] The parent compound shows bands typical for monosubstitution, while the derivatives show single strong bands characteristic of para-disubstitution.

    • Derivative-specific peaks, such as the strong C-O stretch for the methoxy group and the very strong N-O stretches for the nitro group, provide unambiguous evidence of their presence.[12]

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily related to conjugated π-systems. While the piperazine and Boc moieties do not absorb in the standard UV-Vis range (200-800 nm), the benzyl group does.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Blank Correction : Use a cuvette containing only the solvent to record a baseline spectrum and zero the instrument.

  • Acquisition : Scan the sample from approximately 400 nm down to 200 nm to record the absorbance spectrum.

Spectroscopic Data & Interpretation

Table 5: Comparative UV-Vis Data (in Methanol)

Compoundλₘₐₓ (nm)Molar Absorptivity (ε)Interpretation
1 (Parent) ~258~200Benzene π → π* transition
2 (p-OCH₃) ~274~1,500Bathochromic shift due to EDG
3 (p-NO₂) ~268~8,000Bathochromic shift and hyperchromic effect due to EWG extending conjugation
  • Interpretation :

    • The parent compound exhibits a weak absorption around 258 nm, characteristic of the benzene ring.[13]

    • The methoxy group (an auxochrome) causes a red shift (bathochromic shift) of the absorption maximum.

    • The nitro group, which extends the conjugation of the π-system, causes a more significant bathochromic shift and a dramatic increase in the molar absorptivity (a hyperchromic effect). These changes are highly diagnostic of the electronic environment of the aromatic ring.

Conclusion: An Integrated Approach to Characterization

This guide demonstrates that no single spectroscopic technique tells the whole story. A comprehensive and self-validating characterization of this compound derivatives relies on the synergistic integration of multiple analytical methods.

  • NMR provides the detailed structural framework and confirms substitution patterns.

  • MS validates the molecular weight and reveals key structural motifs through fragmentation.

  • FTIR rapidly confirms the presence of essential functional groups.

  • UV-Vis probes the electronic nature of the aromatic system.

By comparing the spectral data of derivatives against the parent compound, researchers can confidently confirm the success of their synthetic modifications and build a robust structure-property relationship database. This integrated spectroscopic approach is fundamental to accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link][8]

  • Raffa, E., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link][6]

  • Raffa, E., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link][7]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link][1]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available at: [Link][13]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link][11]

  • Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link][12]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link][10]

  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link][3]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link][4]

  • National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. NIST WebBook. Available at: [Link][9]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Pharmaceutical Building Block

In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate, often referred to as 1-Boc-4-benzylpiperazine, is a vital heterocyclic building block. Its piperazine core is a common scaffold in a multitude of active pharmaceutical ingredients (APIs), including antipsychotics, antihistamines, and anti-inflammatory agents.[1][2][3] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and batch-to-batch consistency of the final drug product.[4][5]

Impurities, which can include unreacted starting materials, synthetic by-products (e.g., dibenzylated or di-Boc piperazine), or residual solvents, can have significant downstream effects, potentially altering reaction kinetics, introducing toxic components, or compromising the stability of the final API.[4] This guide provides a comparative analysis of orthogonal analytical techniques essential for a robust and reliable purity assessment of commercially available this compound, ensuring that researchers and drug developers can proceed with confidence.

The Orthogonal Analytical Strategy: A Mandate for Confidence

To establish the identity and purity of a pharmaceutical intermediate with a high degree of certainty, regulatory guidelines and best scientific practices advocate for an orthogonal approach. This involves utilizing multiple analytical techniques that measure different physicochemical properties of the compound.[6] A single method, while powerful, can have blind spots. By combining techniques, we create a self-validating system that provides a comprehensive purity profile. For this specific compound, we will compare three cornerstone analytical methods:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): The industry workhorse for quantifying the target compound and its non-volatile, structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, and providing unambiguous structural confirmation.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for determining absolute purity and verifying the molecular structure without the need for a specific reference standard of the analyte.

G cluster_0 Comprehensive Purity Assessment cluster_1 Data Integration Compound Commercial Sample of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate HPLC HPLC-UV (Potency & Related Impurities) Compound->HPLC GCMS GC-MS (Volatile Impurities & ID) Compound->GCMS qNMR ¹H qNMR (Absolute Purity & Structure) Compound->qNMR Result Final Purity Profile (Validated & Comprehensive) HPLC->Result GCMS->Result qNMR->Result

Caption: Orthogonal approach for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Related Substances

Expertise & Rationale

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC method is ideal. The molecule possesses both nonpolar (benzyl, tert-butyl) and moderately polar (piperazine dicarboxylate) moieties, making it well-suited for retention on a C18 stationary phase. The benzyl group contains a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 254 nm or 210 nm. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (like a potential dibenzylated by-product) are effectively separated and resolved within a reasonable runtime.

Experimental Protocol: HPLC-UV
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.

    • Causality: The acidic modifier (formic acid) ensures sharp peak shapes by protonating any residual silanols on the column and standardizing the ionization state of any amine-containing impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

G start Weigh Sample dissolve Dissolve & Dilute (1 mg/mL in ACN/H₂O) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect analyze Integrate & Calculate Area Percent Purity detect->analyze

Caption: HPLC-UV workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

Expertise & Rationale

While HPLC excels at non-volatile impurities, it is blind to residual solvents from synthesis and purification (e.g., ethyl acetate, heptane, toluene) and other low-boiling-point contaminants. GC-MS is the definitive technique for this purpose.[9][10] The compound is sufficiently thermally stable and volatile for GC analysis. The mass spectrometer provides two crucial pieces of information: a fragmentation pattern that serves as a chemical fingerprint to confirm the identity of the main peak, and the ability to identify unknown volatile impurities by comparing their mass spectra to established libraries like NIST.

Experimental Protocol: GC-MS
  • Instrumentation & Columns:

    • GC system with a split/splitless injector and a Mass Spectrometric detector.

    • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Causality: A DB-5ms or similar 5% phenyl-methylpolysiloxane column is chosen for its versatility and robustness, providing excellent separation for a wide range of analytes with varying polarities.

  • Reagents & Carrier Gas:

    • Solvent: Dichloromethane (DCM) or another high-purity volatile solvent.

    • Carrier Gas: Helium or Hydrogen, high purity.

  • Chromatographic & MS Conditions:

    • Injector Temperature: 280 °C.

    • Split Ratio: 20:1.

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-500 amu.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a 1.5 mL GC vial.

    • Add 1 mL of DCM and vortex to dissolve. This creates a concentration of ~5 mg/mL.

  • Data Analysis:

    • Integrate the Total Ion Chromatogram (TIC).

    • Identify residual solvent peaks by their retention time and mass spectrum library match. Quantify against a standard if necessary.

    • Confirm the identity of the main peak by analyzing its mass fragmentation pattern.

G start Weigh Sample dissolve Dissolve in DCM (~5 mg/mL) start->dissolve inject Inject into GC dissolve->inject separate Temperature Programmed Separation (DB-5ms) inject->separate detect Mass Spectrometry (EI, 40-500 amu) separate->detect analyze Identify Peaks via MS Library & Fragmentation detect->analyze G start Accurately co-weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate analyze Calculate Absolute Purity using Formula integrate->analyze

Caption: ¹H qNMR workflow for absolute purity determination.

Data Synthesis: A Comparative Overview

No single technique tells the whole story. The table below summarizes the strengths and limitations of each method, illustrating why an orthogonal approach is necessary.

Parameter HPLC-UV GC-MS ¹H qNMR
Primary Purpose Quantify potency and non-volatile related substances.Identify/quantify volatile impurities (e.g., solvents).Determine absolute purity and confirm structure.
Principle Chromatographic separation based on polarity.Chromatographic separation based on boiling point/volatility.Nuclear spin resonance in a magnetic field.
Quantitation Relative (Area %), requires reference standard for potency.Semi-quantitative to quantitative (requires standards).Absolute (Primary Ratio Method), requires internal standard.
Impurity ID By retention time comparison to known standards.By MS library matching and fragmentation patterns.By analyzing chemical shifts and coupling constants.
Strengths High precision, robust, high throughput, excellent for routine QC.High sensitivity for volatiles, definitive identification via MS.Unambiguous structural info, high accuracy, no analyte standard needed.
Limitations Blind to non-UV active and volatile impurities. Can misrepresent purity if impurities have different response factors.Not suitable for non-volatile or thermally labile compounds.Lower throughput, requires more sample, less sensitive to trace impurities (<0.1%).
Simulated Purity Data for Commercial Samples

To illustrate the practical value of this approach, consider the simulated data from three different commercial suppliers of this compound.

Analysis Method Supplier A Supplier B Supplier C Interpretation
HPLC Purity (Area %) 99.8%98.5%99.7%Supplier A appears the best, B has a significant related impurity.
GC-MS (Residual Solvents) 0.3% Toluene<0.05% (Not Detected)<0.05% (Not Detected)Supplier A has significant solvent contamination missed by HPLC.
¹H qNMR (Absolute Purity) 99.5%98.4%99.6%Confirms the HPLC result for B & C, but downgrades A due to the non-analyte mass (solvent).
Final Assessment 99.5% PURE (High solvent)98.4% PURE (High related impurity)99.6% PURE (Highest quality)Supplier C provides the highest quality material.

Conclusion and Recommended Purity Assessment Strategy

The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single technique, such as HPLC, can provide a dangerously incomplete picture, potentially overlooking significant impurities like residual solvents that can impact downstream processes.

A robust, tiered strategy is recommended:

  • Tier 1 (Routine Quality Control): HPLC-UV is suitable for routine batch release to monitor for known related-substance impurities and ensure consistency, provided the material has been fully characterized initially.

  • Tier 2 (Vendor Qualification & In-depth Characterization): A complete orthogonal assessment using HPLC-UV, GC-MS, and ¹H qNMR is essential when qualifying a new supplier, investigating an out-of-specification result, or performing initial characterization of the material.

This comprehensive approach ensures that the material meets the stringent quality standards required for pharmaceutical development, ultimately safeguarding the integrity of the final drug product and the patients who depend on it.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (2025).
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • NTU Journal of Pure Sciences. (2022).
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • SpectraBase. (n.d.). 1-Boc-piperazine.
  • Fine Chemical Manufacturer. (n.d.).
  • ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Scholars.Direct. (2020).
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Scholars.Direct. (2020).
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  • 24ChemicalResearch. (2026).
  • Royal Society of Chemistry. (2019).

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Safety Operating Guide

Navigating the Safe Handling of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate. As a Senior Application Scientist, the following protocols are synthesized from established safety principles for structurally related piperazine derivatives, offering a robust framework for laboratory operations in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Hazard Analysis and Risk Assessment: An Evidence-Based Approach

  • Skin and Eye Irritation: Many piperazine compounds can cause skin irritation and serious eye irritation. Direct contact may lead to redness, itching, and in more severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.

  • Potential for Sensitization: Some individuals may develop allergic skin reactions after repeated exposure.

Therefore, a conservative approach, assuming these potential hazards, is crucial for establishing safe

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.